Cas no 704-13-2 (3-Hydroxy-4-nitrobenzaldehyde)
3-Hydroxy-4-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-4-Nitrobenzaldehyde
- 3-Formyl-6-nitrophenol
- 5-Formyl-2-nitrophenol
- Benzaldehyde, 3-hydroxy-4-nitro-
- 3-hydroxy-4-nitro-benzaldehyde
- 4-nitro-3-hydroxybenzaldehyde
- AUBBVPIQUDFRQI-UHFFFAOYSA-N
- KSC495A6R
- 3-hydroxy-4-nitro benzaldehyde
- EBD46036
- SBB063279
- TRA00
- GS-3473
- EN300-61110
- H1334
- 704-13-2
- A9288
- InChI=1/C7H5NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10
- FT-0632851
- 3-Hydroxy-4-nitrobenzaldehyde, 97%
- CS-W019897
- NS00037057
- SCHEMBL531632
- DTXSID40220669
- AC-7481
- PD193278
- SY021498
- Z959278078
- W-104555
- EINECS 211-879-7
- AM20060714
- AB00841
- MFCD00007109
- TN9F5X52U7
- AKOS009156826
- DB-006457
- DTXCID20143160
- FH67250
- 211-879-7
- 3-Hydroxy-4-nitrobenzaldehyde
-
- MDL: MFCD00007109
- Inchi: 1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H
- InChI Key: AUBBVPIQUDFRQI-UHFFFAOYSA-N
- SMILES: OC1C=C(C=O)C=CC=1[N+](=O)[O-]
- BRN: 2556882
Computed Properties
- Exact Mass: 167.02200
- Monoisotopic Mass: 167.021858
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.5
- Topological Polar Surface Area: 83.1
Experimental Properties
- Color/Form: Solid
- Density: 1.5
- Melting Point: 127-131 °C (lit.)
- Boiling Point: 303.3°C at 760 mmHg
- Flash Point: 138.8°C
- Refractive Index: 1.666
- PSA: 83.12000
- LogP: 1.63610
- Solubility: Not determined
3-Hydroxy-4-nitrobenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
3-Hydroxy-4-nitrobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-Hydroxy-4-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079049-1g |
3-Hydroxy-4-Nitrobenzaldehyde |
704-13-2 | 95% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 079049-5g |
3-Hydroxy-4-Nitrobenzaldehyde |
704-13-2 | 95% | 5g |
£40.00 | 2022-03-01 | |
| Fluorochem | 079049-10g |
3-Hydroxy-4-Nitrobenzaldehyde |
704-13-2 | 95% | 10g |
£61.00 | 2022-03-01 | |
| Fluorochem | 079049-25g |
3-Hydroxy-4-Nitrobenzaldehyde |
704-13-2 | 95% | 25g |
£118.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H137340-1g |
3-Hydroxy-4-nitrobenzaldehyde |
704-13-2 | ≥97.0%(GC) | 1g |
¥33.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H137340-5g |
3-Hydroxy-4-nitrobenzaldehyde |
704-13-2 | ≥97.0%(GC) | 5g |
¥106.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H137340-25g |
3-Hydroxy-4-nitrobenzaldehyde |
704-13-2 | ≥97.0%(GC) | 25g |
¥388.90 | 2023-09-02 | |
| AstaTech | 62371-5/G |
3-HYDROXY-4-NITROBENZALDEHYDE |
704-13-2 | 97% | 5g |
$43 | 2023-09-16 | |
| AstaTech | 62371-25/G |
3-HYDROXY-4-NITROBENZALDEHYDE |
704-13-2 | 97% | 25g |
$75 | 2023-09-16 | |
| AstaTech | 62371-100/G |
3-HYDROXY-4-NITROBENZALDEHYDE |
704-13-2 | 97% | 100/G |
$507 | 2021-05-25 |
3-Hydroxy-4-nitrobenzaldehyde Suppliers
3-Hydroxy-4-nitrobenzaldehyde Related Literature
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1. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchangeAndrea Canal-Martín,Claudio D. Navo,Elena Sáez,Dolores Molero,Gonzalo Jiménez-Osés,Ruth Pérez-Fernández Org. Biomol. Chem. 2021 19 7202
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2. Tropones. Part II. The nitration of 2-chlorotropone: a new rearrangementE. J. Forbes,D. C. Warrell J. Chem. Soc. C 1968 1964
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3. The influence of the nitro-group upon side-chain reactivity. Part VI. The d-orbital resonance stabilisation of α-bromo- and α-iodo-4-nitrobenzyl anions, retarding their α-elimination to 4-nitrophenylcarbeneA. A. Abdallah,Y. Iskander,Y. Riad J. Chem. Soc. B 1969 1178
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4. CCLXXII.—Nitration of chlorinated 3-hydroxybenzaldehydes and some consequences of adjacent substitutionHerbert Henry Hodgson,Herbert Greensmith Beard J. Chem. Soc. 1926 129 2030
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Samir B. Hanna,Youssef Iskander,Adib Salama J. Chem. Soc. 1961 221
Additional information on 3-Hydroxy-4-nitrobenzaldehyde
3-Hydroxy-4-nitrobenzaldehyde (CAS No. 704-13-2): Properties, Applications, and Market Insights
3-Hydroxy-4-nitrobenzaldehyde (CAS No. 704-13-2) is a versatile aromatic aldehyde compound with significant applications in organic synthesis and specialty chemicals. This yellow crystalline solid is characterized by the presence of both hydroxy and nitro functional groups on the benzene ring, making it a valuable intermediate in various chemical reactions. The compound's molecular formula is C7H5NO4, with a molecular weight of 167.12 g/mol. Its unique structure contributes to its reactivity and utility in multiple industrial processes.
The chemical properties of 3-Hydroxy-4-nitrobenzaldehyde make it particularly interesting for researchers and manufacturers. It exhibits moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), while being less soluble in water. The compound's melting point typically ranges between 120-125°C, and it demonstrates stability under normal storage conditions. The presence of both electron-donating (hydroxy) and electron-withdrawing (nitro) groups creates interesting electronic effects that influence its reactivity in substitution and condensation reactions.
In recent years, 3-Hydroxy-4-nitrobenzaldehyde applications have gained attention in pharmaceutical intermediates and dye synthesis. The compound serves as a key building block for the preparation of more complex molecules, particularly in the development of heterocyclic compounds. Researchers have explored its use in creating novel materials with potential applications in organic electronics and sensor technologies. The growing interest in sustainable chemistry has also led to investigations into greener synthetic routes for this compound, aligning with current environmental concerns.
The global market for 3-Hydroxy-4-nitrobenzaldehyde has shown steady growth, driven by increasing demand from the pharmaceutical and specialty chemical sectors. Manufacturers are focusing on improving production efficiency and purity levels to meet the stringent requirements of end-users. Quality specifications typically include purity levels above 98%, with careful control of by-products and impurities. The compound is generally supplied in 25kg fiber drums or smaller laboratory quantities, depending on customer needs.
From a safety perspective, proper handling of 3-Hydroxy-4-nitrobenzaldehyde CAS 704-13-2 requires standard laboratory precautions. While not classified as highly hazardous, it's recommended to use personal protective equipment including gloves and safety glasses when working with this chemical. Storage should be in a cool, dry place away from strong oxidizing agents. These safety considerations align with current industry best practices and regulatory requirements for chemical handling.
Recent scientific literature highlights innovative uses of 3-Hydroxy-4-nitrobenzaldehyde in material science. Its ability to form Schiff bases and other derivatives has opened new possibilities in coordination chemistry and catalyst design. The compound's photophysical properties are also being investigated for potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These developments reflect the growing intersection between traditional organic chemistry and advanced materials research.
Analytical characterization of 3-Hydroxy-4-nitrobenzaldehyde typically involves techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure product quality and verify the absence of significant impurities. The compound's distinctive spectral features, particularly in the infrared and ultraviolet-visible regions, provide useful fingerprints for identification and purity assessment. Modern analytical laboratories employ these techniques routinely for quality control purposes.
The synthesis of 3-Hydroxy-4-nitrobenzaldehyde generally involves nitration of appropriate benzaldehyde precursors, followed by purification steps. Recent process optimization efforts have focused on reducing waste generation and improving atom economy, responding to the chemical industry's sustainability initiatives. Alternative synthetic routes using catalytic methods or biocatalysis are being explored as part of green chemistry research programs at various academic and industrial institutions.
In the context of regulatory compliance, 3-Hydroxy-4-nitrobenzaldehyde suppliers must provide appropriate safety data sheets and comply with regional chemical regulations. The compound is not currently subject to significant international restrictions, but manufacturers must stay informed about evolving regulatory landscapes. Proper labeling and documentation are essential for international trade, particularly considering variations in chemical regulations across different markets.
Future prospects for 3-Hydroxy-4-nitrobenzaldehyde appear promising, with potential expansions into new application areas. The compound's versatility as a synthetic intermediate continues to attract research interest, particularly in developing novel pharmaceutical candidates and functional materials. As synthetic methodologies advance and application knowledge grows, this compound is likely to maintain its importance in specialized chemical manufacturing sectors.
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